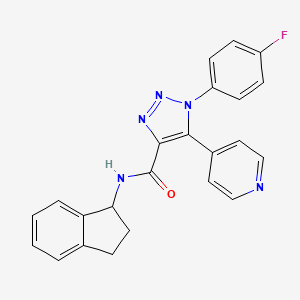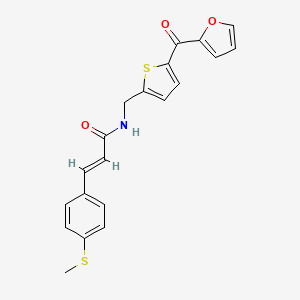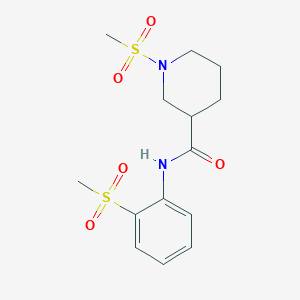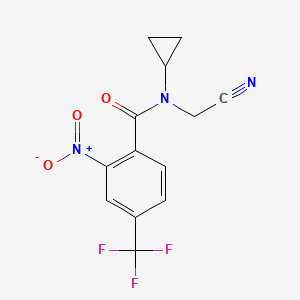
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O and its molecular weight is 399.429. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Discovery and Optimization in Medicinal Chemistry
The compound has been investigated for its potential as a selective and orally efficacious inhibitor of the Met kinase superfamily. Research led to the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a derivative with significant implications in cancer therapy. It showed complete tumor stasis in a Met-dependent gastric carcinoma model, leading to its advancement into phase I clinical trials due to its promising preclinical safety profiles (Schroeder et al., 2009).
2. Antimicrobial Activity Exploration
Experimental studies have examined the antimicrobial activities of 1,2,4-triazole-containing alkenoic acid derivatives, derived from reactions involving compounds like N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Such derivatives have been confirmed through spectroscopic data and single-crystal X-ray diffraction analysis, showing promise in the field of antimicrobial research (Modzelewska-Banachiewicz et al., 2012).
3. Synthesis and Structural Characterization in Organic Chemistry
The triazole linker in compounds like this one has been utilized in synthesizing pyrrolidine constrained bipyridyl-dansyl fluoroionophores, serving as selective chemosensors for Al(3+) based on internal charge transfer (ICT). This demonstrates the compound's utility in developing sensitive and selective chemical sensors (Maity & Govindaraju, 2010).
4. Theoretical and Computational Studies
Computational studies have been conducted to understand the reaction mechanisms of 1,3,5-trisubstituted-1,2,3-triazoles, similar in structure to the compound . These studies provide a theoretical basis for designing and synthesizing new triazole derivatives, highlighting the importance of such compounds in the development of novel organic syntheses (Gu & Lu, 2020).
5. Luminescence Studies in Material Science
Research has also focused on lanthanide complexes involving pyridine-based ligands similar to this compound, combining MRI and NIR luminescence activities. Such studies are significant for the development of advanced imaging techniques in medical diagnostics (Bonnet et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c24-17-6-8-18(9-7-17)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-20-10-5-15-3-1-2-4-19(15)20/h1-4,6-9,11-14,20H,5,10H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUOTBYYLSNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)

![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide](/img/structure/B2928381.png)
![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)